molecular formula C31H27NO4 B13334222 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid

Cat. No.: B13334222
M. Wt: 477.5 g/mol
InChI Key: XALFCOBZBYYGMC-LJAQVGFWSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclopropylnaphthyl moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of the Cyclopropylnaphthyl Moiety: This step may involve the cyclopropanation of a naphthalene derivative using reagents like diazomethane or Simmons-Smith reagents.

    Coupling Reactions: The final coupling of the protected amino acid with the cyclopropylnaphthyl derivative can be carried out using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or naphthyl moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Peptides: The Fmoc group is commonly used in solid-phase peptide synthesis.

    Catalysis: The compound may serve as a ligand in catalytic reactions.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science: Applications in the synthesis of advanced materials.

    Biotechnology: Used in various biotechnological processes.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. In biological systems, the compound may interact with specific molecular targets, influencing pathways related to its structural features.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine or Fmoc-Phenylalanine.

    Cyclopropylnaphthyl Derivatives: Compounds with similar cyclopropyl and naphthyl structures.

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-3-(6-cyclopropylnaphthalen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C31H27NO4/c33-30(34)29(16-19-9-10-23-17-22(20-11-12-20)14-13-21(23)15-19)32-31(35)36-18-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-10,13-15,17,20,28-29H,11-12,16,18H2,(H,32,35)(H,33,34)/t29-/m0/s1

InChI Key

XALFCOBZBYYGMC-LJAQVGFWSA-N

Isomeric SMILES

C1CC1C2=CC3=C(C=C2)C=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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